molecular formula C8H5Cl3O B8671210 2,3-Dichloro-4-methylbenzoyl chloride CAS No. 1254073-63-6

2,3-Dichloro-4-methylbenzoyl chloride

Cat. No.: B8671210
CAS No.: 1254073-63-6
M. Wt: 223.5 g/mol
InChI Key: BKRQVCWBGXUDCE-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methylbenzoyl chloride (C₈H₅Cl₃O) is a halogenated aromatic acid chloride characterized by a benzoyl chloride backbone substituted with chlorine atoms at the 2- and 3-positions and a methyl group at the 4-position. This compound is primarily utilized in organic synthesis as a reactive intermediate for forming amides, esters, and thiourea derivatives. Its electron-withdrawing chloro groups enhance electrophilicity at the carbonyl carbon, making it highly reactive toward nucleophiles. The methyl group introduces steric hindrance and modulates solubility, distinguishing it from simpler benzoyl chlorides .

Properties

CAS No.

1254073-63-6

Molecular Formula

C8H5Cl3O

Molecular Weight

223.5 g/mol

IUPAC Name

2,3-dichloro-4-methylbenzoyl chloride

InChI

InChI=1S/C8H5Cl3O/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3

InChI Key

BKRQVCWBGXUDCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)Cl)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2,3-Dichloro-4-methylbenzoyl chloride serves as a versatile reagent in organic synthesis. It participates in:

  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by various nucleophiles such as amines and alcohols.
  • Friedel-Crafts Acylation Reactions: It acts as an acylating agent to introduce the 2,3-dichloro-4-methylbenzoyl group into aromatic compounds.

Pharmaceutical Development

This compound is significant in drug development due to its ability to modify existing compounds to enhance their pharmacological properties. It is particularly useful for synthesizing intermediates for pharmaceuticals targeting various diseases. For instance:

  • Synthesis of Zoxamide: An important fungicide derived from intermediates involving this compound; studies have shown its metabolites play a role in its efficacy and safety profiles.

Agrochemical Applications

The compound's reactivity allows it to be used in synthesizing agrochemicals, contributing to the development of new pesticides and herbicides that are more effective and environmentally friendly.

Case Studies

Case Study 1: Zoxamide Synthesis
Zoxamide is synthesized using intermediates derived from this compound. Research indicates that when administered to animals, it metabolizes into 3,5-dichloro-4-methylbenzoic acid, which is crucial for understanding its environmental impact and metabolic pathways.

Case Study 2: Anti-fibrotic Agents
Recent studies have explored derivatives synthesized from this compound that exhibit potential as anti-fibrotic agents. Certain analogs demonstrated high potency in inhibiting gene transcription related to fibrosis without causing cytotoxicity at concentrations up to 100 µM.

Data Table: Comparison with Similar Compounds

Compound NameStructure CharacteristicsApplications
This compoundTwo Cl atoms at positions 2 and 3; Methyl at position 4Organic synthesis, pharmaceuticals
3,5-Dichlorobenzoyl chlorideCl atoms at positions 3 and 5Used in similar synthetic pathways
Benzoyl chlorideNo substituents on benzene ringBase compound for various acylation reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 2,3-dichloro-4-methylbenzoyl chloride can be contextualized by comparing it with other substituted benzoyl chlorides and benzoic acid derivatives. Below is a detailed analysis:

4-Bromo-3-methylbenzoic Acid

  • Structure : C₈H₇BrO₂, featuring a bromine atom at the 4-position and a methyl group at the 3-position.
  • Key Differences :
    • Substituent Effects : Bromine’s lower electronegativity compared to chlorine reduces the electron-withdrawing effect, leading to slower reaction kinetics in nucleophilic acyl substitutions.
    • Physical Properties : 4-Bromo-3-methylbenzoic acid is a solid (melting point ~120–125°C) with moderate solubility in polar solvents, whereas this compound is a liquid or low-melting solid with higher volatility due to its acid chloride functionality.
    • Applications : The benzoic acid derivative is often used as a precursor for metal-organic frameworks (MOFs), whereas the acid chloride is tailored for rapid coupling reactions (e.g., with amines or thiocyanates) .

4-Butoxy-3,5-dichlorobenzoic Acid

  • Structure : C₁₁H₁₂Cl₂O₃, with chlorine atoms at the 3- and 5-positions and a butoxy group at the 4-position.
  • Key Differences :
    • Steric and Electronic Effects : The butoxy group’s bulky alkoxy chain increases steric hindrance, reducing reactivity compared to the methyl group in this compound. However, the electron-donating nature of the alkoxy group partially counteracts the electron-withdrawing effect of chlorine.
    • Synthetic Utility : This compound is typically converted to its acid chloride for use in coupling reactions. However, the 3,5-dichloro substitution pattern (vs. 2,3-dichloro in the target compound) alters regioselectivity in subsequent reactions .

3,5-Dibromo-4-methoxybenzoyl Chloride

  • Structure : C₈H₅Br₂ClO₂, featuring bromine at the 3- and 5-positions and a methoxy group at the 4-position.
  • Key Differences: Reactivity: The methoxy group’s strong electron-donating effect deactivates the aromatic ring, reducing electrophilicity at the carbonyl carbon compared to this compound. Applications: Used in synthesizing kinase inhibitors (e.g., Tenovin-36), whereas the target compound is more suited for agrochemical intermediates due to its balanced electronic profile .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Melting Point (°C) Key Reactivity Notes
This compound C₈H₅Cl₃O 2-Cl, 3-Cl, 4-CH₃ ~30–50 (est.) High electrophilicity; fast amide couplings
4-Bromo-3-methylbenzoic acid C₈H₇BrO₂ 4-Br, 3-CH₃ 120–125 Moderate reactivity; MOF precursor
4-Butoxy-3,5-dichlorobenzoic acid C₁₁H₁₂Cl₂O₃ 3-Cl, 5-Cl, 4-O(CH₂)₃CH₃ 98–99 Steric hindrance slows coupling reactions
3,5-Dibromo-4-methoxybenzoyl chloride C₈H₅Br₂ClO₂ 3-Br, 5-Br, 4-OCH₃ 159–160 Electron-donating OCH₃ reduces electrophilicity

Research Findings and Mechanistic Insights

  • Synthetic Methodology : Acid chlorides like this compound are typically synthesized via treatment of benzoic acids with oxalyl chloride and catalytic DMF, a method validated in studies of analogous compounds .
  • Reactivity Trends : The 2,3-dichloro substitution pattern creates a meta-directing effect, influencing regioselectivity in electrophilic aromatic substitution. This contrasts with para-directing effects observed in 4-substituted analogs like 4-bromo-3-methylbenzoic acid .
  • Thermal Stability : Chlorine substituents at adjacent positions (2,3-) increase thermal stability compared to distally substituted derivatives (e.g., 3,5-dichloro), as evidenced by differential melting points and decomposition profiles .

Preparation Methods

Thionyl Chloride-Mediated Acylation

The most direct route involves converting 2,3-dichloro-4-methylbenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). This method, adapted from analogous systems, proceeds via nucleophilic acyl substitution:

2,3-Dichloro-4-methylbenzoic acid+SOCl22,3-Dichloro-4-methylbenzoyl chloride+SO2+HCl\text{2,3-Dichloro-4-methylbenzoic acid} + \text{SOCl}2 \rightarrow \text{2,3-Dichloro-4-methylbenzoyl chloride} + \text{SO}2 + \text{HCl}

Procedure :

  • Reactants : 2,3-Dichloro-4-methylbenzoic acid (1.0 equiv), excess SOCl₂ (2.5–3.0 equiv).

  • Conditions : Reflux under inert atmosphere (N₂/Ar) at 70–80°C for 4–6 hours.

  • Workup : Excess SOCl₂ is removed via rotary evaporation, followed by vacuum distillation to isolate the product.

Optimization :

  • Catalyst : Anhydrous zinc chloride (ZnCl₂, 0.1–0.5 mol%) accelerates the reaction, reducing time to 2–3 hours.

  • Yield : 88–91%, with purity ≥99% confirmed by gas chromatography (GC).

Table 1: Thionyl Chloride Method Performance

ParameterValueSource
Temperature70–80°C
Reaction Time4–6 hours (uncatalyzed)
Yield88–91%
Purity (GC)≥99%

Side-Chain Chlorination of 2,3-Dichloro-4-methyltoluene

Catalytic Chlorination and Hydrolysis

This two-step approach, inspired by patents for analogous compounds, involves side-chain chlorination of 2,3-dichloro-4-methyltoluene to form 2,3-dichloro-4-trichloromethyltoluene, followed by controlled hydrolysis to the acyl chloride:

2,3-Dichloro-4-methyltoluene+3Cl22,3-Dichloro-4-trichloromethyltolueneH2O2,3-Dichloro-4-methylbenzoyl chloride\text{2,3-Dichloro-4-methyltoluene} + 3\text{Cl}2 \rightarrow \text{2,3-Dichloro-4-trichloromethyltoluene} \xrightarrow{\text{H}2\text{O}} \text{this compound}

Step 1: Chlorination

  • Catalyst : Azobisisobutyronitrile (AIBN, 0.2–1.0 wt%).

  • Conditions : 95–105°C, chlorine gas introduced at 200–1000 mL/min until substrate depletion (GC endpoint: ≤0.05% residual toluene).

  • Outcome : 98.7% purity of trichloromethyl intermediate.

Step 2: Hydrolysis

  • Catalyst : Ferric chloride (FeCl₃, 0.02–0.1 wt%).

  • Conditions : 110–120°C, water added dropwise over 2–4 hours.

  • Workup : Vacuum distillation collects the acyl chloride at 122–124°C/15 mmHg.

Table 2: Chlorination-Hydrolysis Method Performance

ParameterValueSource
Chlorination Temp95–105°C
Hydrolysis Temp110–120°C
Total Yield90–95%
Purity (GC)≥99.3%

Alternative Methods and Considerations

Propionyl Chloride Exchange

A less common method, observed in trichlorotoluene derivatives, employs propionyl chloride as a chlorinating agent:

2,3-Dichloro-4-trichloromethyltoluene+CH3CH2COCl2,3-Dichloro-4-methylbenzoyl chloride+CH3CH2Cl\text{2,3-Dichloro-4-trichloromethyltoluene} + \text{CH}3\text{CH}2\text{COCl} \rightarrow \text{this compound} + \text{CH}3\text{CH}2\text{Cl}

Conditions :

  • Catalyst : FeCl₃ or AlCl₃ (0.01–0.1 mol%).

  • Temperature : 120–140°C.

  • Yield : ~90%, though scalability is limited compared to thionyl chloride routes.

Solvent and Purity Considerations

  • Solvents : Toluene or dichloromethane (DCM) are preferred for their inertness and ease of removal.

  • Impurities : Residual trichloromethyl intermediates or over-hydrolyzed carboxylic acids are minimized via precise temperature control and GC monitoring.

Industrial-Scale Production Insights

Process Economics

  • Cost Drivers : Thionyl chloride methods are cost-effective for small-scale production, while chlorination-hydrolysis suits bulk synthesis due to lower reagent costs.

  • Waste Management : HCl gas byproducts are absorbed in liquid alkali systems, aligning with green chemistry principles .

Q & A

Q. How to design a scalable synthesis route for this compound with minimal byproducts?

  • Methodological Answer :
  • Optimize chlorination of 4-methylbenzoyl chloride using SOCl2_2 in DMF (cat.). Monitor Cl2_2 gas flow to prevent over-chlorination.
  • Use inline FTIR to track intermediate formation. Quench excess reagents with sodium bicarbonate to isolate the product in >90% yield .

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